![molecular formula C10H14O4 B2963253 Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate CAS No. 1231753-64-2](/img/structure/B2963253.png)
Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate
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Overview
Description
Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate, also known as Spirooxindole, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This molecule has a unique spirocyclic structure that makes it an attractive target for synthesis and investigation.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee is not fully understood. However, studies have shown that Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee can inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee can reduce tumor growth and improve survival rates in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee is its unique spirocyclic structure, which makes it an attractive target for synthesis and investigation. Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has also been shown to have potent biological activity, making it a promising lead compound for drug discovery. However, one of the limitations of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee is its low solubility in water, which can make it difficult to study in biological systems.
Future Directions
There are numerous future directions for the investigation of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee. One potential direction is the development of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the synthesis of functional materials using Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee as a building block. Additionally, the investigation of the mechanism of action of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee and its interactions with biological systems could provide valuable insights into the development of new drugs and therapies.
Synthesis Methods
The synthesis of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee can be achieved through various methods, including the Michael reaction, Mannich reaction, and Pictet-Spengler reaction. In the Michael reaction, an enolate reacts with an α,β-unsaturated carbonyl compound to form the spirocyclic structure. The Mannich reaction involves the condensation of an amine, aldehyde, and enolate to produce Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee. The Pictet-Spengler reaction involves the condensation of an indole and an aldehyde or ketone to form the spirocyclic structure.
Scientific Research Applications
Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In materials science, Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been utilized as a building block for the synthesis of functional materials such as fluorescent dyes and sensors. In organic synthesis, Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been used as a chiral auxiliary for asymmetric synthesis.
properties
IUPAC Name |
ethyl (2R)-3-oxo-1-oxaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-2-13-9(12)7-8(11)10(14-7)5-3-4-6-10/h7H,2-6H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIZJJUFJGCVLS-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C2(O1)CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C(=O)C2(O1)CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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